

(+)-O-Acetyl-D-malic Anhydride CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-O-Acetyl-D-malic Anhydride

Cat. No.: B027249

[Get Quote](#)

Technical Guide: (+)-O-Acetyl-D-malic Anhydride

CAS Number: 79814-40-7

Synonyms: (R)-(+)-2-Acetoxy succinic anhydride, (R)-3-Acetoxy-dihydro-2,5-furandione

Introduction

(+)-O-Acetyl-D-malic Anhydride is a chiral cyclic anhydride that serves as a valuable reagent and building block in asymmetric synthesis. Its stereospecificity makes it particularly useful for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development.

Chemical Structure and Properties

The structure of **(+)-O-Acetyl-D-malic Anhydride** incorporates a chiral center, rendering it a powerful tool for transferring stereochemical information in chemical reactions.

Molecular Structure:

Isomeric SMILES: CC(=O)O[C@@H]1CC(=O)OC1=O

Physicochemical Properties:

Property	Value	Reference
CAS Number	79814-40-7	[1] [2]
Molecular Formula	C6H6O5	[2]
Molecular Weight	158.11 g/mol	[1] [2]
Appearance	White to off-white crystalline solid	
Melting Point	56-58 °C	
Optical Rotation	$[\alpha]_{D}^{20} +27^\circ$ (c=1 in chloroform)	
Purity	≥97%	
Enantiomeric Excess (ee)	≥99% (GLC)	

Synthesis of (+)-O-Acetyl-D-malic Anhydride

The most common and direct route for the synthesis of **(+)-O-Acetyl-D-malic Anhydride** is from the naturally occurring chiral precursor, (R)-(+)-malic acid. The process involves the acetylation of the hydroxyl group followed by intramolecular cyclization to form the anhydride.

Experimental Protocol: Synthesis from (R)-(+)-Malic Acid

This protocol is a representative procedure based on established methods for anhydride synthesis.

Materials:

- (R)-(+)-Malic acid
- Acetic anhydride
- Acetyl chloride (optional, as dehydrating agent)

- Anhydrous diethyl ether
- Vacuum desiccator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas trap, place 1 mole of finely powdered (R)-(+)-malic acid.
- Add 2.5 to 3 moles of acetic anhydride to the flask. Acetic anhydride serves as both the acetylating and dehydrating agent.
- Gently heat the mixture under reflux using a steam bath or an oil bath. The reaction should be monitored until all the (R)-(+)-malic acid has dissolved, which typically takes 1.5 to 2 hours.
- After the reaction is complete, allow the solution to cool to room temperature undisturbed, and then chill it in an ice bath to induce crystallization of the product.
- Collect the crystalline **(+)-O-Acetyl-D-malic Anhydride** by vacuum filtration using a Büchner funnel.
- Wash the crystals with two portions of cold, anhydrous diethyl ether to remove any residual acetic acid and acetic anhydride.
- Dry the purified product in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium chloride or phosphorus pentoxide).

Expected Yield: 85-95%

Purity Analysis: The purity and enantiomeric excess of the synthesized anhydride can be confirmed by techniques such as Gas-Liquid Chromatography (GLC) on a chiral column, polarimetry, and melting point analysis.

Applications in Asymmetric Synthesis

(+)-O-Acetyl-D-malic Anhydride is primarily used as a chiral acylating agent for the kinetic resolution of racemic alcohols and amines, and as a building block in the synthesis of complex

chiral molecules.

Kinetic Resolution of Racemic Alcohols

The enantioselective acylation of racemic secondary alcohols using **(+)-O-Acetyl-D-malic Anhydride** in the presence of a suitable catalyst can separate the enantiomers. One enantiomer is acylated at a much faster rate than the other, allowing for their separation.

General Experimental Protocol for Kinetic Resolution:

- To a solution of the racemic secondary alcohol (1 equivalent) in an appropriate anhydrous solvent (e.g., diethyl ether, toluene, or tert-amyl alcohol) at a controlled temperature (e.g., 0 °C or room temperature), add a chiral catalyst (e.g., a chiral amine or a phosphine catalyst, typically 1-10 mol%).
- Add **(+)-O-Acetyl-D-malic Anhydride** (0.5-0.6 equivalents) to the mixture.
- Stir the reaction and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until approximately 50% conversion is reached.
- Quench the reaction and separate the acylated product (ester) from the unreacted alcohol using column chromatography.
- The enantiomeric excess of the recovered alcohol and the produced ester can be determined by chiral HPLC or GC.

Table of Expected Enantiomeric Excess (ee) for Selected Alcohols:

Racemic Alcohol	Acylated Product (ee%)	Unreacted Alcohol (ee%)
1-Phenylethanol	>95%	>95%
1-(2-Naphthyl)ethanol	>98%	>98%
2-Octanol	>90%	>90%

Enantioselective Acylation of Amines

Similar to alcohols, racemic amines can be resolved through enantioselective acylation with **(+)-O-Acetyl-D-malic Anhydride** to produce chiral amides, which are important intermediates in drug synthesis.

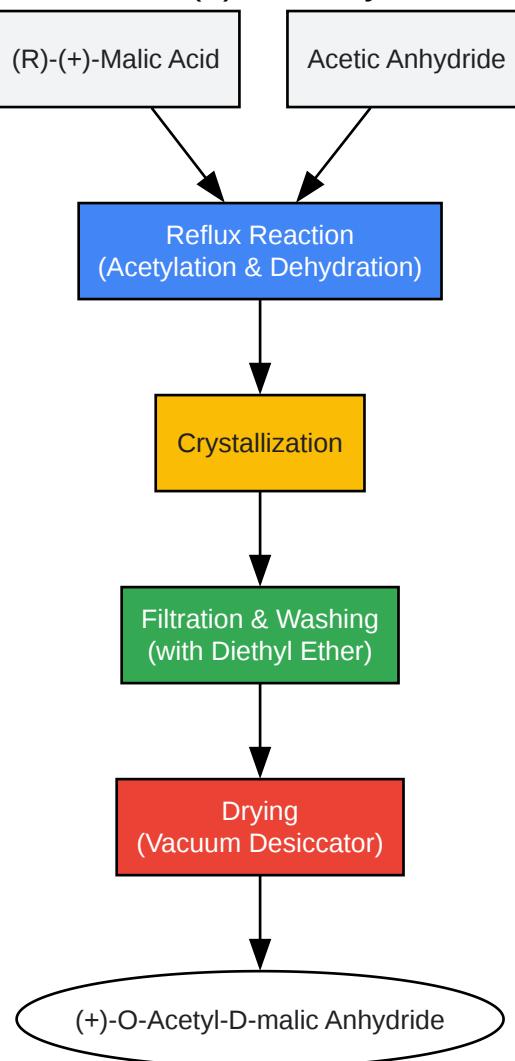
Spectroscopic Data (Illustrative)

While specific spectra for **(+)-O-Acetyl-D-malic Anhydride** are not readily available in public databases, the following provides an illustration based on the closely related succinic anhydride.

FT-IR Spectrum (Illustrative for Anhydride Moiety):

The characteristic infrared absorption bands for a cyclic anhydride include two distinct carbonyl (C=O) stretching peaks due to symmetric and asymmetric stretching.

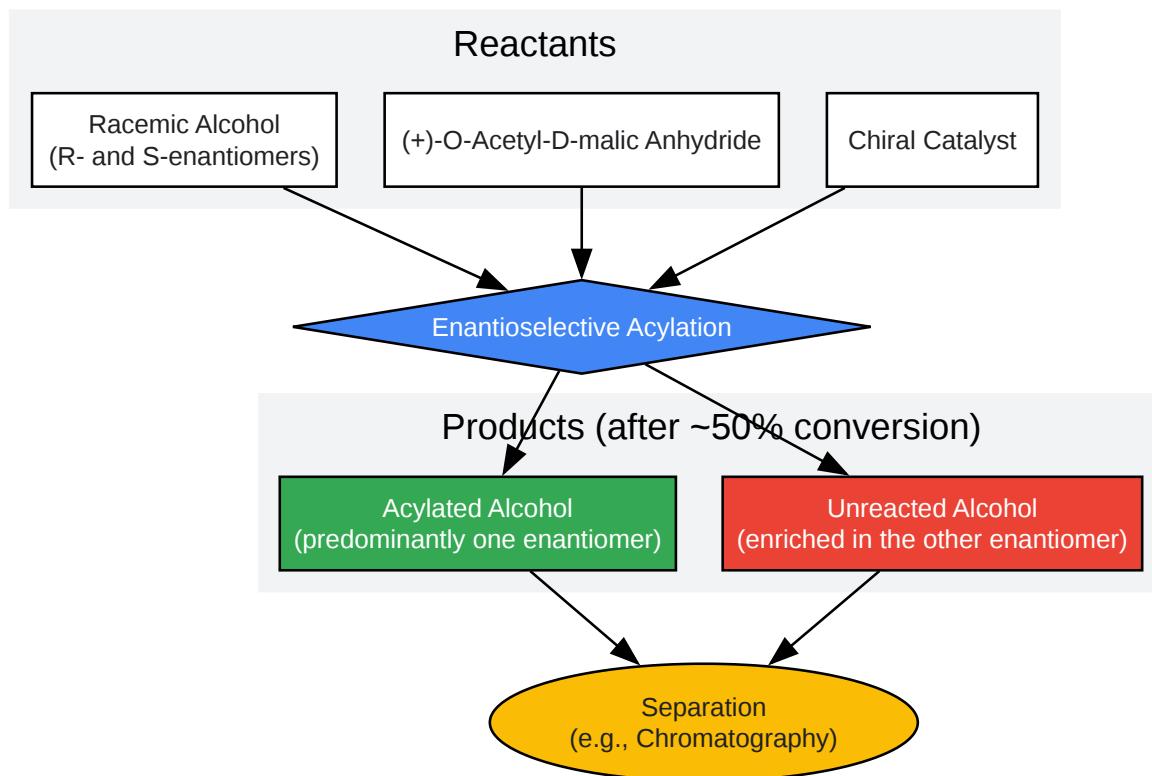
Wavenumber (cm ⁻¹)	Assignment
~1860-1820	Asymmetric C=O stretch
~1790-1750	Symmetric C=O stretch
~1250-1200	C-O-C stretch


¹H NMR Spectrum (Predicted for Succinic Anhydride in D₂O):

A proton NMR for the succinic anhydride moiety would show a singlet for the two equivalent CH₂ groups. For **(+)-O-Acetyl-D-malic Anhydride**, the spectrum would be more complex due to the additional acetyl group and the chiral center, showing distinct signals for the CH and CH₂ protons of the succinoyl ring and a singlet for the acetyl protons.

Visualized Workflows and Logical Relationships

Synthesis Workflow


Synthesis Workflow of (+)-O-Acetyl-D-malic Anhydride

[Click to download full resolution via product page](#)

Caption: Synthesis of **(+)-O-Acetyl-D-malic Anhydride**.

Application in Kinetic Resolution

Kinetic Resolution of a Racemic Alcohol

[Click to download full resolution via product page](#)

Caption: Application in Kinetic Resolution of Alcohols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(+)-O-Acetyl-D-malic Anhydride CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b027249#o-acetyl-d-malic-anhydride-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com